An In-depth Technical Guide to 2,3-Dichloro-6-nitrobenzylamine
An In-depth Technical Guide to 2,3-Dichloro-6-nitrobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dichloro-6-nitrobenzylamine, a key chemical intermediate in the synthesis of the platelet-reducing agent, Anagrelide. The document details its chemical and physical properties, outlines a plausible synthetic pathway with a representative experimental protocol, discusses its reactivity, and provides essential safety and handling information. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Introduction
2,3-Dichloro-6-nitrobenzylamine is a substituted aromatic amine of significant interest due to its crucial role as a precursor in the manufacturing of Anagrelide[1]. The molecular structure, characterized by a dichlorinated and nitrated benzene ring attached to a methylamine group, presents a unique combination of functional groups that dictate its reactivity and utility in organic synthesis. Understanding the properties and synthesis of this compound is essential for the efficient and safe production of Anagrelide and for exploring its potential in other synthetic applications.
Chemical and Physical Properties
The fundamental properties of 2,3-dichloro-6-nitrobenzylamine are summarized in the table below. It is important to note that while some data is derived from predictive models, it provides a useful foundation for experimental design. The compound is also available as a hydrochloride salt, which may have different physical properties, such as solubility.
| Property | Value | Source |
| CAS Number | 70380-49-3 (free base)[2][3] | ChemBK, PubChem |
| 147477-03-0 (HCl salt)[4] | Pharmaffiliates | |
| Molecular Formula | C₇H₆Cl₂N₂O₂[2][3] | ChemBK, PubChem |
| Molecular Weight | 221.04 g/mol [2][3] | ChemBK, PubChem |
| IUPAC Name | (2,3-Dichloro-6-nitrophenyl)methanamine[3] | PubChem |
| Appearance | Predicted to be a yellow solid[2] | ChemBK |
| Boiling Point (Predicted) | 317.4 ± 37.0 °C[2] | ChemBK |
| pKa (Predicted) | 6.99 ± 0.10[2] | ChemBK |
| Storage Conditions | 2-8°C, protected from light[2] | ChemBK |
Synthesis of 2,3-Dichloro-6-nitrobenzylamine
The primary synthetic route to 2,3-dichloro-6-nitrobenzylamine involves the reduction of its corresponding aldehyde, 2,3-dichloro-6-nitrobenzaldehyde. This precursor is typically synthesized via the nitration of 2,3-dichlorobenzaldehyde.
Synthesis of the Precursor: 2,3-Dichloro-6-nitrobenzaldehyde
The nitration of 2,3-dichlorobenzaldehyde is achieved using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of by-products.
Reduction of 2,3-Dichloro-6-nitrobenzaldehyde to 2,3-Dichloro-6-nitrobenzylamine
The conversion of the aldehyde to the primary amine can be accomplished through reductive amination or direct reduction of an intermediate oxime. A plausible method for this transformation is the reduction of the aldehyde using a suitable reducing agent, such as a borane complex.
Caption: Synthetic pathway to 2,3-Dichloro-6-nitrobenzylamine.
Representative Experimental Protocol for the Reduction of 2,3-Dichloro-6-nitrobenzaldehyde
Disclaimer: The following protocol is a representative procedure based on general principles of organic chemistry and has not been directly extracted from a peer-reviewed publication for this specific transformation. It should be adapted and optimized under appropriate laboratory safety protocols.
Materials:
-
2,3-Dichloro-6-nitrobenzaldehyde
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Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
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Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
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Sodium sulfate (anhydrous)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
-
Rotary evaporator
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Separatory funnel
Procedure:
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In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dichloro-6-nitrobenzaldehyde in anhydrous THF.
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Cool the solution to 0°C using an ice bath.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C to decompose the excess borane.
-
Acidify the mixture with 1 M hydrochloric acid and stir for 30 minutes.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude 2,3-dichloro-6-nitrobenzylamine.
-
The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Reactivity and Mechanistic Insights
The reactivity of 2,3-dichloro-6-nitrobenzylamine is governed by the interplay of its functional groups: the primary amine, the aromatic ring, and the nitro group.
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Nucleophilicity of the Amine: The primary amine group is nucleophilic and will readily react with electrophiles. This is exemplified in the synthesis of an Anagrelide precursor where it undergoes N-alkylation.
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Aromatic Ring Substitution: The benzene ring is electron-deficient due to the presence of two chlorine atoms and a nitro group, which are all electron-withdrawing. This deactivates the ring towards further electrophilic aromatic substitution. Conversely, the ring is more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as stannous chloride or catalytic hydrogenation. This transformation is a key step in the synthesis of Anagrelide from 2,3-dichloro-6-nitrobenzylamine.
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Ortho-Nitro Group Effects: The presence of the nitro group ortho to the benzylamine moiety can influence the reactivity of the amine and the benzylic position through electronic and steric effects. It has been noted in the literature that ortho-nitro groups can act as intramolecular nucleophiles in certain solvolysis reactions of benzyl halides[5].
Caption: Key reactivity pathways of 2,3-Dichloro-6-nitrobenzylamine.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show two aromatic protons in the region of 7-8 ppm, a singlet for the benzylic CH₂ group around 4-5 ppm, and a broad singlet for the NH₂ protons which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display signals for the six aromatic carbons, with those bonded to chlorine and the nitro group being significantly shifted, and a signal for the benzylic carbon.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the NO₂ group (around 1530 and 1350 cm⁻¹ respectively), and C-Cl stretching in the fingerprint region.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (221.04 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Hazard and Safety Information
A specific Material Safety Data Sheet (MSDS) for 2,3-dichloro-6-nitrobenzylamine is not widely available. However, based on the known hazards of structurally related compounds such as dichloronitrobenzenes and nitroanilines, the following precautions should be taken[6][7]:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.
-
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Drug Development and Organic Synthesis
The primary and most well-documented application of 2,3-dichloro-6-nitrobenzylamine is as a key intermediate in the synthesis of Anagrelide, a medication used to treat thrombocythemia (an excess of platelets in the blood)[1].
Beyond this specific application, its structure suggests potential utility as a building block in the synthesis of other complex molecules. The primary amine provides a handle for N-alkylation, acylation, and the formation of various nitrogen-containing heterocycles. The presence of the dichloro and nitro-substituted aromatic ring also makes it a precursor for further functionalization through nucleophilic aromatic substitution or reduction of the nitro group followed by diazotization and subsequent reactions.
Conclusion
2,3-Dichloro-6-nitrobenzylamine is a valuable chemical intermediate with a critical role in pharmaceutical manufacturing. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and essential information on its reactivity and safe handling. While there is a notable lack of publicly available experimental data for this compound, the information compiled herein, drawn from established chemical principles and data from related compounds, offers a solid foundation for researchers and professionals working with this molecule. Further research to fully characterize this compound would be a valuable contribution to the field.
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